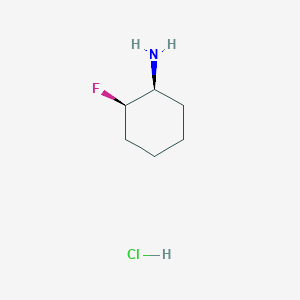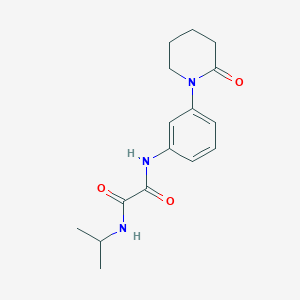
N1-isopropyl-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chemical Reactions Analysis
Piperidine derivatives can participate in a variety of chemical reactions, including substitutions, additions, and ring-opening reactions . The specific reactions that “N1-isopropyl-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide” can undergo would depend on the reaction conditions and reagents used.Wissenschaftliche Forschungsanwendungen
Novel Synthetic Routes
A novel synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, which can be related to the synthesis of compounds like N1-isopropyl-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide, has been developed. This methodology, involving the classical Meinwald rearrangement, provides a high-yielding route to both anthranilic acid derivatives and oxalamides, indicating its significance in the synthesis of complex organic molecules (Mamedov et al., 2016).
Structural Studies and Applications
The structural study of related compounds, such as 3t-isopropyl-2r,6c-diphenyl-4-oxopiperidinium nitrate and N-benzoyl-3t-isopropyl-2r,6c-diphenylpiperidin-4-one oxime, demonstrates the versatility of the piperidine scaffold in designing novel molecules with potential biological or catalytic applications. The detailed crystallographic analysis provides insights into the conformations and configurations that could influence the reactivity and interaction of such compounds (Vimalraj et al., 2010).
Biologically Promising Analogues
Research into the total synthesis of complex molecules like Spirotryprostatin A, which may share synthetic or structural similarities with N1-isopropyl-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide, has led to the discovery of biologically active analogues. Such studies underscore the importance of synthetic chemistry in generating new compounds for biological evaluation, highlighting the potential therapeutic applications of these molecules (Edmondson et al., 1999).
Electrocatalytic Applications
The exploration of N-oxyl compounds, including those related to the piperidine structure, in electrocatalytic reactions, offers a new dimension to the utility of such compounds. These studies reveal the potential of N1-isopropyl-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide analogues in facilitating selective oxidation reactions, a crucial aspect of green chemistry (Nutting et al., 2018).
Material Science and Polymers
The development of novel carriers for dermal and topical drug delivery vehicles showcases the application of related compounds in material science. Organogels formed from bis-(aminoalcohol)oxalamides, for instance, demonstrate the potential of using such molecular frameworks in creating drug delivery systems, indicating a wide array of applications beyond conventional chemistry (Uzan et al., 2016).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[3-(2-oxopiperidin-1-yl)phenyl]-N'-propan-2-yloxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3/c1-11(2)17-15(21)16(22)18-12-6-5-7-13(10-12)19-9-4-3-8-14(19)20/h5-7,10-11H,3-4,8-9H2,1-2H3,(H,17,21)(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCRJQXCRNOOCDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(=O)NC1=CC(=CC=C1)N2CCCCC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-isopropyl-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzo[d]thiazol-2-yl(3-(pyridin-4-yloxy)piperidin-1-yl)methanone](/img/structure/B2675634.png)
![N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-bromofuran-2-carboxamide](/img/structure/B2675635.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-(N-cyclohexyl-N-ethylsulfamoyl)benzamide](/img/structure/B2675641.png)
![3-[(5-Chloro-2,4-dimethoxyphenyl)sulfamoyl]-4-methylbenzoic acid](/img/structure/B2675643.png)
![1-(5-chloro-2-methylphenyl)-N-(3-chloro-4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2675644.png)

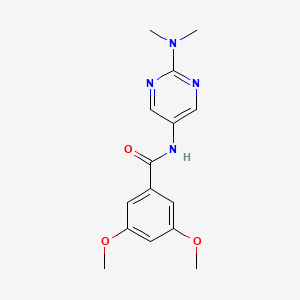
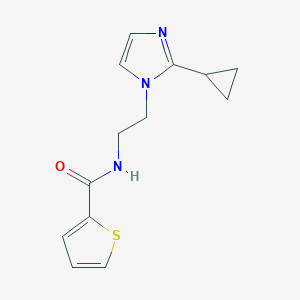
![3-cyclopentyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2675648.png)
![2-fluoro-5-{octahydro-1H-pyrido[1,2-a]piperazine-2-carbonyl}pyridine](/img/structure/B2675653.png)
![[4-(Benzylamino)oxan-4-yl]methanol](/img/structure/B2675654.png)
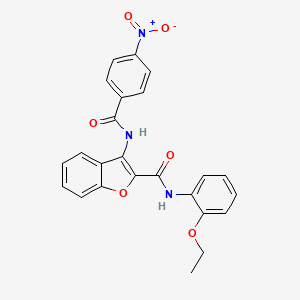
![5-(Morpholin-4-yl)-2-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2675656.png)
